molecular formula C16H22N8O2S B2889007 3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-39-3

3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2889007
CAS RN: 685860-39-3
M. Wt: 390.47
InChI Key: FQNZUAORWUHHOS-UHFFFAOYSA-N
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Description

3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H22N8O2S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity in Pharmacological Studies

Research has explored the synthesis and biological activity of related purine derivatives, focusing on their role as antagonists in various receptor activities. For example, compounds structurally similar to the one have shown potent 5-HT2 antagonist activity. These findings suggest potential applications in developing therapies targeting serotonin receptors, which could have implications for treating conditions like depression, anxiety, and other neurological disorders (Watanabe et al., 1992).

Synthesis and Evaluation of Biological Activity

A series of substituted pyridines and purines containing 2,4-thiazolidinedione has been designed and synthesized, showing effects on triglyceride accumulation and demonstrating hypoglycemic and hypolipidemic activity in vivo. This suggests the potential for diabetes and lipid disorder treatments, showcasing the versatility of purine derivatives in medicinal chemistry (Kim et al., 2004).

Cardiovascular and Antiarrhythmic Activity

Purine derivatives have been tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, showing promising results in cardiovascular research. This highlights the potential use of such compounds in developing new treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Chemical Sensors and Molecular Recognition

Compounds with structural similarities have been used to create chemosensors for detecting metal ions, such as Cu2+ ions, indicating applications in environmental monitoring and analytical chemistry. The ability of these compounds to change color upon metal ion binding could be utilized in developing new sensor technologies (Gosavi-Mirkute et al., 2017).

Antimicrobial and Antitumor Activities

Synthetic efforts have yielded novel purine derivatives with significant antimicrobial and antitumor activities. This underscores the potential for these compounds in creating new therapeutic agents to combat microbial infections and cancer (Prakash et al., 2011).

properties

IUPAC Name

3-methyl-7-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O2S/c1-21-10-17-20-16(21)27-9-8-24-11-12(22(2)15(26)19-13(11)25)18-14(24)23-6-4-3-5-7-23/h10H,3-9H2,1-2H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNZUAORWUHHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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